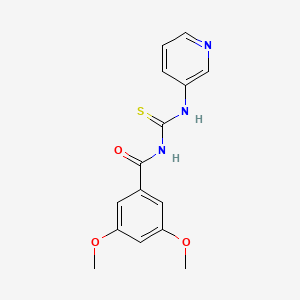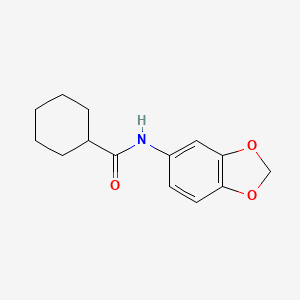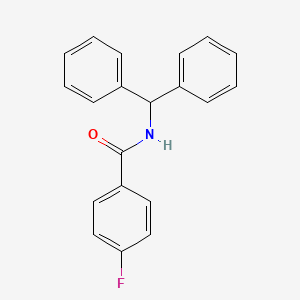
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions on the benzamide ring, and a pyridin-3-ylcarbamothioyl group attached to the nitrogen atom of the benzamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-3-ylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
- 3,5-dimethoxy-N-(pyridin-4-ylcarbamothioyl)benzamide
Uniqueness
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the specific positioning of the pyridin-3-ylcarbamothioyl group, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-6-10(7-13(8-12)21-2)14(19)18-15(22)17-11-4-3-5-16-9-11/h3-9H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZFXTXCUFHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5745306.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate](/img/structure/B5745307.png)

![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
![2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B5745320.png)

![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)

![METHYL 2-{[4-(DIETHYLAMINO)BENZOYL]AMINO}ACETATE](/img/structure/B5745357.png)

![5-(3-HYDROXYPHENYL)-8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE](/img/structure/B5745375.png)

![6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5745396.png)
